![molecular formula C15H14O B12599353 Benzene, [(1S)-1-phenoxy-2-propenyl]- CAS No. 638166-20-8](/img/structure/B12599353.png)
Benzene, [(1S)-1-phenoxy-2-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1S)-1-phenoxy-2-propenyl]- is an organic compound characterized by a benzene ring substituted with a phenoxy group and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1S)-1-phenoxy-2-propenyl]- typically involves the reaction of benzene with appropriate reagents to introduce the phenoxy and propenyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenol and propenyl halides under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, [(1S)-1-phenoxy-2-propenyl]- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1S)-1-phenoxy-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under various conditions.
Major Products Formed
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated and nucleophile-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(1S)-1-phenoxy-2-propenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzene, [(1S)-1-phenoxy-2-propenyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy and propenyl groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: Benzene with a hydroxyl group.
Styrene: Benzene with a vinyl group.
Anisole: Benzene with a methoxy group
Uniqueness
Benzene, [(1S)-1-phenoxy-2-propenyl]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
638166-20-8 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[(1S)-1-phenoxyprop-2-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2/t15-/m0/s1 |
Clave InChI |
MNAOAMBRWJXLQM-HNNXBMFYSA-N |
SMILES isomérico |
C=C[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


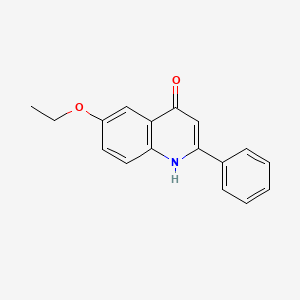
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
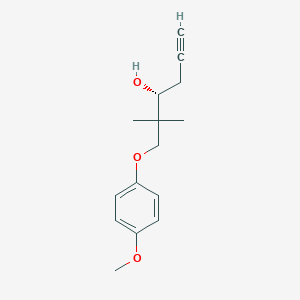
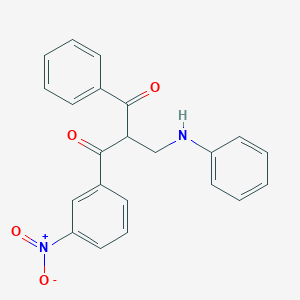
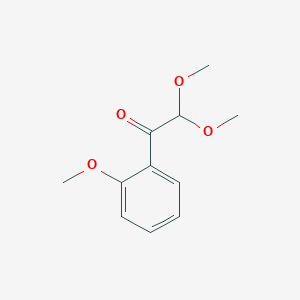
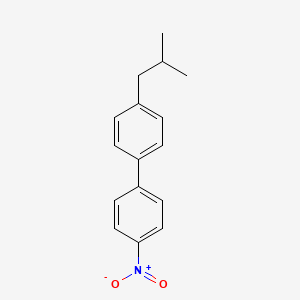
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)
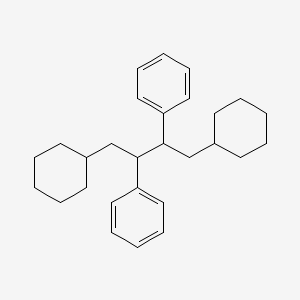
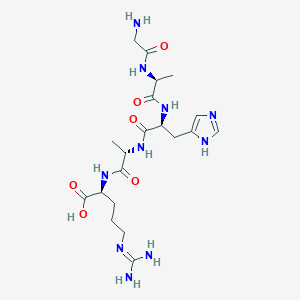
![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
